molecular formula C7H8N2O3 B8663773 N-[(3-nitrophenyl)methyl]hydroxylamine

N-[(3-nitrophenyl)methyl]hydroxylamine

Cat. No. B8663773
M. Wt: 168.15 g/mol
InChI Key: JLLGGWHMQYCIRO-UHFFFAOYSA-N
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Patent
US05563136

Procedure details

N-{(3-Nitrophenyl)methyl}hydroxylamine can be obtained in the following manner: 3.78 g of sodium cyanoborohydride are added in portions in the course of two hours at a temperature near to 25° C. to a solution of 5 g of 3-nitrobenzaldoxime in 120 cm3 of acetic acid. The reaction mixture is stirred for 16 hours at a temperature near to 25° C., and then poured into a mixture of 500 cm3 of ethyl acetate and 150 cm3 of a 30% aqueous solution of potassium hydroxide. The organic phase is separated by decantation and the aqueous phase is extracted with three times 500 cm3 of ethyl acetate. The organic phases are combined, dried over magnesium sulphate and concentrated under reduced pressure. The residue is purified by chromatography on 200 cm3 of silica [eluent dichloromethane/methanol (98:2 by volume)]. The fractions containing the expected product are combined and concentrated under reduced pressure. 3.43 g of N-{(3-nitrophenyl)methyl}hydroxylamine are thus obtained in the form of an oil which is used as such in the subsequent syntheses.
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([BH3-])#N.[Na+].[N+:5]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[CH:11]=[N:12][OH:13])([O-:7])=[O:6].C(OCC)(=O)C.[OH-].[K+]>C(O)(=O)C>[N+:5]([C:8]1[CH:9]=[C:10]([CH2:11][NH:12][OH:13])[CH:14]=[CH:15][CH:16]=1)([O-:7])=[O:6] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
3.78 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=NO)C=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 hours at a temperature near to 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated by decantation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with three times 500 cm3 of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on 200 cm3 of silica [eluent dichloromethane/methanol (98:2 by volume)]
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CNO
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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